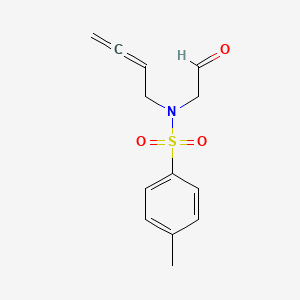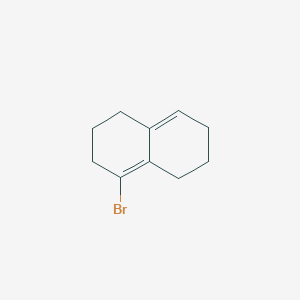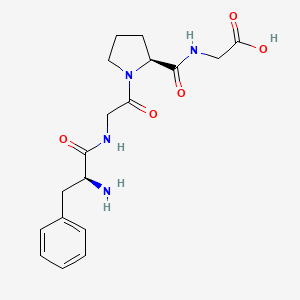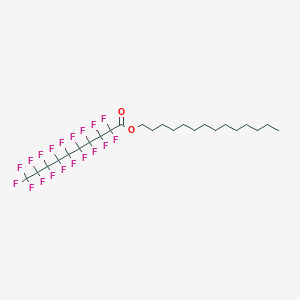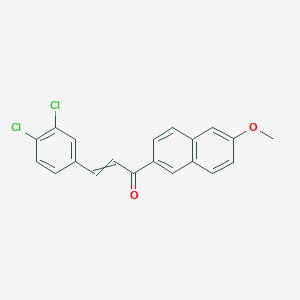
2-(Chloromethyl)oxolane;chromium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)oxolane;chromium is a compound that combines the properties of 2-(Chloromethyl)oxolane and chromiumIt is a colorless to light yellow liquid used as an intermediate in organic synthesis . Chromium, on the other hand, is a transition metal known for its various oxidation states and its use in industrial applications such as electroplating and the production of stainless steel .
Méthodes De Préparation
The preparation of 2-(Chloromethyl)oxolane typically involves the reaction of tetrahydrofurfuryl alcohol with thionyl chloride in the presence of pyridine. The reaction is carried out under controlled temperature conditions to prevent excessive exothermic reactions. The product is then purified through distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Analyse Des Réactions Chimiques
2-(Chloromethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction Reactions: Reduction of 2-(Chloromethyl)oxolane can lead to the formation of tetrahydrofuran derivatives.
Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and lithium aluminum hydride. The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(Chloromethyl)oxolane;chromium has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)oxolane involves its ability to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is due to the electron-withdrawing effect of the chlorine atom, which makes the carbon atom more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparaison Avec Des Composés Similaires
2-(Chloromethyl)oxolane is similar to other chloromethyl-substituted compounds such as chloromethyl oxirane and chloromethyl tetrahydrofuran. its unique structure and reactivity make it distinct in terms of its applications and chemical behavior. Similar compounds include:
Chloromethyl oxirane: Known for its use in epoxy resin production.
Chloromethyl tetrahydrofuran: Used as an intermediate in organic synthesis.
Propriétés
Numéro CAS |
189812-57-5 |
|---|---|
Formule moléculaire |
C5H9ClCrO |
Poids moléculaire |
172.57 g/mol |
Nom IUPAC |
2-(chloromethyl)oxolane;chromium |
InChI |
InChI=1S/C5H9ClO.Cr/c6-4-5-2-1-3-7-5;/h5H,1-4H2; |
Clé InChI |
SOYFIGSZGIDWDJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CCl.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Ethenyloxy)ethoxy]dodecane](/img/structure/B14251695.png)


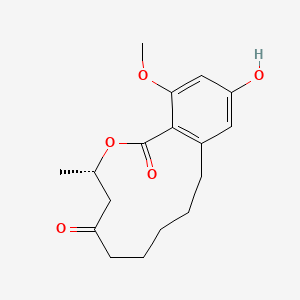
![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)

